![molecular formula C20H15NO4 B5811295 4-benzylphenyl 4-nitrobenzoate](/img/structure/B5811295.png)
4-benzylphenyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzylphenyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzophenone derivative that has a nitro group attached to one of the benzene rings. In
Wirkmechanismus
The mechanism of action of 4-benzylphenyl 4-nitrobenzoate is not fully understood. However, it is believed that the nitro group present in the compound plays a crucial role in its activity. The nitro group can undergo reduction to form a nitroso intermediate, which can then react with other molecules, leading to the formation of reactive oxygen species. These reactive oxygen species can cause damage to cells and tissues, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzylphenyl 4-nitrobenzoate are not well studied. However, it has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzylphenyl 4-nitrobenzoate in lab experiments include its ease of synthesis and its potential applications in various fields, such as photodynamic therapy and material science. However, the limitations include its cytotoxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-benzylphenyl 4-nitrobenzoate, including:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of new derivatives with improved activity and reduced toxicity.
3. Exploration of its potential applications in other fields, such as agriculture and food science.
4. Investigation of its potential use in combination with other agents for cancer treatment.
Conclusion:
In conclusion, 4-benzylphenyl 4-nitrobenzoate is a chemical compound with various potential applications in scientific research. Its ease of synthesis and potential applications in fields such as photodynamic therapy and material science make it an attractive compound for further studies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-benzylphenyl 4-nitrobenzoate involves the reaction between benzyl phenyl ketone and nitric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or acetic anhydride. The product obtained is then purified using techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-benzylphenyl 4-nitrobenzoate has various scientific research applications, including:
1. Photodynamic Therapy: This compound has been studied for its potential use in photodynamic therapy, a treatment that uses light to activate photosensitizing agents to destroy cancer cells.
2. Organic Synthesis: 4-benzylphenyl 4-nitrobenzoate is used as a starting material for the synthesis of other organic compounds.
3. Material Science: This compound has been studied for its potential use in the development of new materials, such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
(4-benzylphenyl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-20(17-8-10-18(11-9-17)21(23)24)25-19-12-6-16(7-13-19)14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENXJGQHLCBXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylphenyl) 4-nitrobenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.